molecular formula C18H13FN6O3 B2580842 3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-49-9

3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2580842
CAS No.: 863018-49-9
M. Wt: 380.339
InChI Key: AKEHPCZCPNNVNK-UHFFFAOYSA-N
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Description

The compound 3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, a group of heterocyclic small molecules extensively studied for their antiviral activity against Chikungunya virus (CHIKV). These compounds target the viral nsP1 protein, which mediates the RNA capping process critical for viral replication .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O3/c19-15-4-2-1-3-13(15)10-24-17-16(21-22-24)18(26)23(11-20-17)9-12-5-7-14(8-6-12)25(27)28/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEHPCZCPNNVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Key Modifications

The antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is highly dependent on substitutions at three positions:

Position 3 : Typically occupied by aryl or benzyl groups.

Position 5 : Modifications here (e.g., alkyl groups) enhance potency.

Position 6 : Substituents influence pharmacokinetics and target binding.

Below is a comparative analysis of select analogs:

Compound Name Position 3 Substituent Position 5 Substituent Position 6 Substituent EC50 (μM) Selectivity Index (SI) Resistance Profile Reference
Target Compound 2-Fluorobenzyl None (unsubstituted) 4-Nitrobenzyl N/A N/A Unknown N/A
MADTP-314 3'-Acetylphenyl Methyl H 12.5 >32 Susceptible to P34S/T246A
MADTP-372 3-Isopropoxyphenyl Ethyl H 2.6 >153 Susceptible to P34S/T246A
MADTP-393 3'-Acetylphenyl Ethyl H 5.8 >69 Susceptible to P34S/T246A
3-(4-Fluorophenyl)-6-(3-Nitrobenzyl) 4-Fluorophenyl H 3-Nitrobenzyl N/A N/A Unknown
Compound 2 (from SAR study) 3-Aryl Ethyl H ~1.0* ~600* Not reported

*Estimated from structural optimization trends.

Key Findings from Structural Comparisons

Position 3 Substituents: The 2-fluorobenzyl group in the target compound differs from the 3'-acetylphenyl (MADTP-314) or 3-isopropoxyphenyl (MADTP-372) moieties. Aryl groups with electron-withdrawing substituents (e.g., acetyl, nitro) generally improve antiviral activity by stabilizing interactions with nsP1’s catalytic site .

Position 5 Substituents :

  • The absence of a substituent at position 5 in the target compound contrasts with the ethyl group in MADTP-372, which contributes to a 5-fold increase in potency (EC50 = 2.6 μM vs. 12.5 μM for MADTP-314) . This suggests the target compound may have lower intrinsic activity unless compensated by other modifications.

Position 6 Substituents: The 4-nitrobenzyl group at position 6 is unique compared to unsubstituted (MADTP series) or 3-nitrobenzyl () analogs.

Resistance Profiles :

  • MADTP-series compounds face resistance via nsP1 mutations (P34S, T246A) . The target compound’s distinct substitutions may alter resistance susceptibility, but this remains unstudied.

Mechanism of Action and Selectivity

All analogs in this class inhibit CHIKV replication by targeting nsP1, a viral methyltransferase-guanylyltransferase essential for RNA capping . Notably, these compounds show >100-fold selectivity for CHIKV over host enzymes, as mammalian mRNA capping mechanisms differ fundamentally . The target compound’s 4-nitrobenzyl group may further enhance selectivity by reducing off-target interactions.

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